An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dimethoxyoctane
An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dimethoxyoctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-dimethoxyoctane, an acetal of significant interest in the flavor, fragrance, and fine chemical industries. This document details a robust and reproducible synthetic protocol, outlines key physical and chemical properties, and presents a thorough analysis of its spectroscopic characteristics. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in organic synthesis and drug development, facilitating a deeper understanding of this versatile compound.
Introduction
1,1-Dimethoxyoctane, also known as octanal dimethyl acetal, is a valuable organic compound with a characteristic green, woody, and citrus-like aroma. Its primary applications are in the formulation of fragrances and as a flavoring agent. Beyond its sensory properties, it serves as a protected form of octanal, a long-chain aldehyde, which is a useful intermediate in various organic syntheses. The acetal functional group provides stability under neutral and basic conditions, allowing for chemical modifications at other sites of a molecule, and can be readily deprotected under acidic conditions to regenerate the aldehyde. This guide provides a detailed methodology for its synthesis and a comprehensive summary of its characterization.
Synthesis of 1,1-Dimethoxyoctane
The most common and efficient method for the synthesis of 1,1-dimethoxyoctane is the acid-catalyzed acetalization of octanal with methanol.[1][2] This reaction is an equilibrium process, and to drive it towards the formation of the acetal, an excess of methanol is typically used, and the water produced is removed.
Reaction Scheme
Caption: Acid-catalyzed synthesis of 1,1-dimethoxyoctane.
Experimental Protocol
This protocol is adapted from a general procedure for the acetalization of aldehydes.[1][3]
Materials and Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Octanal (1.0 eq)
-
Anhydrous Methanol (used as solvent and reagent)
-
Concentrated Hydrochloric Acid (catalytic amount, e.g., 0.1 mol%)[2]
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether or ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add octanal (e.g., 12.8 g, 0.1 mol).
-
Addition of Reagents: Add a significant excess of anhydrous methanol (e.g., 100 mL). While stirring, add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, neutralize the acid catalyst by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and add 100 mL of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess methanol. The crude product can be purified by vacuum distillation to yield pure 1,1-dimethoxyoctane.
Caption: Experimental workflow for the synthesis of 1,1-dimethoxyoctane.
Characterization of 1,1-Dimethoxyoctane
A thorough characterization is essential to confirm the identity and purity of the synthesized 1,1-dimethoxyoctane. This includes the determination of its physical properties and analysis using various spectroscopic techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₂ | |
| Molecular Weight | 174.28 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Green, woody, citrusy | |
| Boiling Point | 206-207 °C at 760 mmHg | |
| Density | 0.851 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.416 | |
| Solubility | Insoluble in water; soluble in | |
| alcohols and oils |
Spectroscopic Data
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]
¹H NMR (300 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.35 | t | 1H | -CH(OCH₃)₂ |
| ~3.31 | s | 6H | -OCH₃ |
| ~1.55 | m | 2H | -CH₂-CH(OCH₃)₂ |
| ~1.28 | m | 10H | -(CH₂)₅- |
| ~0.88 | t | 3H | -CH₃ |
¹³C NMR (75 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~104.5 | -CH(OCH₃)₂ |
| ~52.5 | -OCH₃ |
| ~34.0 | -CH₂-CH(OCH₃)₂ |
| ~31.9, 29.5, 29.3, 24.5 | -(CH₂)₄- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer.
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: The IR spectrum is typically recorded on an FTIR spectrometer using a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[5]
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2850 | Strong | C-H stretching (alkyl) |
| 1465 | Medium | C-H bending (CH₂) |
| 1378 | Medium | C-H bending (CH₃) |
| 1190-1070 | Strong | C-O-C stretching (acetal)[6] |
The presence of strong absorption bands in the 1190-1070 cm⁻¹ region and the absence of a strong carbonyl (C=O) stretching band around 1720 cm⁻¹ confirms the formation of the acetal and the consumption of the starting aldehyde.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: The mass spectrum is obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with electron ionization (EI). The sample is injected into the GC, separated from any impurities, and then introduced into the mass spectrometer.
Major Fragmentation Peaks (m/z):
| m/z | Relative Intensity | Possible Fragment Ion |
| 174 | Low | [M]⁺ (Molecular Ion) |
| 143 | Moderate | [M - OCH₃]⁺ |
| 111 | Moderate | [M - OCH₃ - CH₃OH]⁺ |
| 75 | High | [CH(OCH₃)₂]⁺ |
| 47 | Moderate | [CH₃O=CH₂]⁺ |
The fragmentation pattern is characteristic of acetals, with the most abundant fragment often being the resonance-stabilized oxonium ion [CH(OCH₃)₂]⁺ at m/z 75.[7] The loss of a methoxy group (-OCH₃) to give the [M-31]⁺ ion is also a common fragmentation pathway.[8]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 1,1-dimethoxyoctane. The detailed experimental protocol for its synthesis via acid-catalyzed acetalization of octanal offers a reliable method for its preparation in a laboratory setting. The tabulated physical properties and detailed analysis of NMR, FTIR, and MS data serve as a crucial reference for the unambiguous identification and quality control of this compound. The information presented herein is intended to support the work of researchers and professionals in the fields of organic chemistry, flavor and fragrance science, and drug development by providing a solid foundation for the synthesis and understanding of 1,1-dimethoxyoctane.
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
